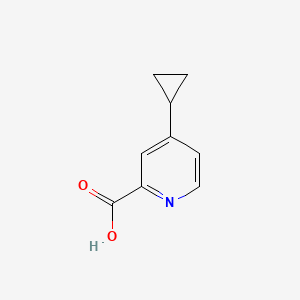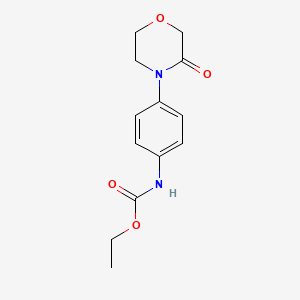
Ethyl (4-(3-oxomorpholino)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (4-(3-oxomorpholino)phenyl)carbamate, also known as EOAM, is an organic compound . It is commonly used as an intermediate for narcotic and analgesic drugs . It has analgesic effects and is widely used in the fields of medicine and drug development .
Synthesis Analysis
The synthesis of Ethyl (4-(3-oxomorpholino)phenyl)carbamate is generally carried out by chemical synthetic methods . Specific preparation steps may involve corresponding chemical reactions and reaction conditions, which need to be carried out under appropriate experimental conditions .Molecular Structure Analysis
The molecular formula of Ethyl (4-(3-oxomorpholino)phenyl)carbamate is C13H16N2O4 . The carbamate functionality is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities .Chemical Reactions Analysis
Carbamates, including Ethyl (4-(3-oxomorpholino)phenyl)carbamate, are widely utilized as a peptide bond surrogate in medicinal chemistry . This is mainly due to their chemical stability and capability to permeate cell membranes .Physical And Chemical Properties Analysis
Ethyl (4-(3-oxomorpholino)phenyl)carbamate is a colorless liquid . It is soluble in organic solvents but insoluble in water . The predicted boiling point is 461.5±40.0 °C, and the predicted density is 1.287±0.06 g/cm3 .科学的研究の応用
Synthesis and Characterization
- Ethyl (4-(3-oxomorpholino)phenyl)carbamate and related compounds are synthesized and characterized to understand their molecular structure and properties. For instance, studies have explored the synthesis of related compounds like ethyl N-[2-(hydroxyacetyl)phenyl]carbamate, revealing insights into molecular geometries and crystal packing (Garden et al., 2007).
Potential in Cancer Research
- Research has indicated the potential application of similar compounds in cancer research. For example, studies on ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7 -yl]carbamate suggest that its isomers are active in biological systems, highlighting their potential in antimitotic research (Temple & Rener, 1992).
Building Blocks for Bioactive Compounds
- Ethyl (4-(3-oxomorpholino)phenyl)carbamate and derivatives serve as building blocks for synthesizing bioactive compounds. An example is the synthesis of alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates, which are key for creating pharmaceuticals (Trstenjak et al., 2013).
Analysis and Detection Techniques
- Advanced analytical techniques are developed for the detection of ethyl carbamate compounds. For instance, surface-enhanced Raman scattering has been used for the quantitative detection of ethyl carbamate in alcoholic beverages, demonstrating the importance of these compounds in food and environmental toxicology (Yang et al., 2013).
Photodegradation Studies
- Ethyl (4-(3-oxomorpholino)phenyl)carbamate and its derivatives have been studied for their photodegradation properties. This research contributes to understanding the stability and breakdown of these compounds under different environmental conditions (Beachell & Chang, 1972).
Toxicity and Safety Studies
- Investigations into the toxicity and safety profiles of related carbamate compounds are crucial. This includes evaluating the cytological effects of pesticides like N-methyl-1-naphthyl carbamate, which has implications for environmental and health safety (Amer, 1965).
Safety And Hazards
The use and handling of Ethyl (4-(3-oxomorpholino)phenyl)carbamate require precautions. It may be harmful to the skin, eyes, and respiratory system . Appropriate protective measures, such as wearing gloves, safety glasses, and respirators, should be taken . Contact with strong oxidants should be avoided to prevent possible dangerous reactions .
特性
IUPAC Name |
ethyl N-[4-(3-oxomorpholin-4-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-2-19-13(17)14-10-3-5-11(6-4-10)15-7-8-18-9-12(15)16/h3-6H,2,7-9H2,1H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRDMWLECDTUSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)N2CCOCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-(3-oxomorpholino)phenyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B577911.png)
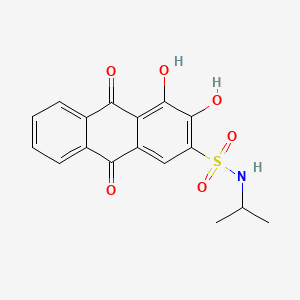
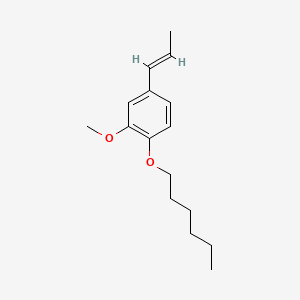
![2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B577916.png)
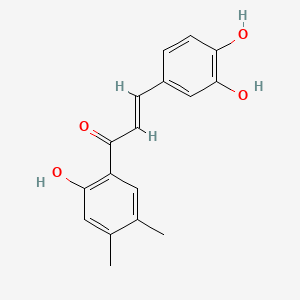
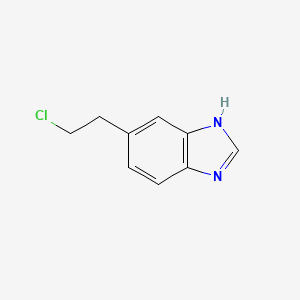
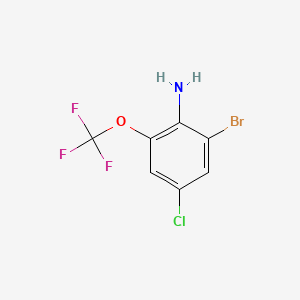
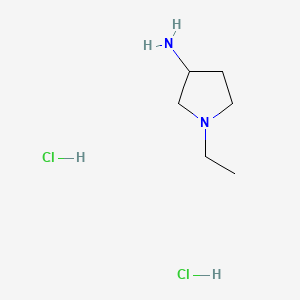
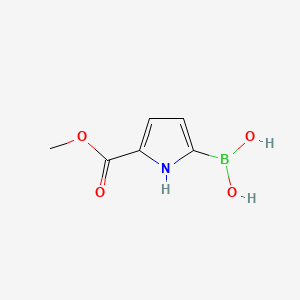
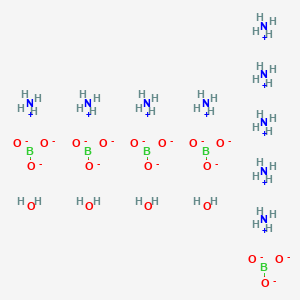
![tert-Butyl 7-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B577929.png)
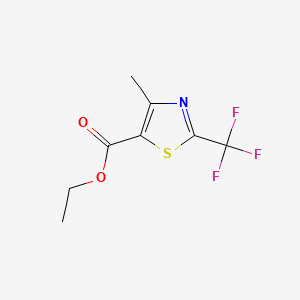
![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]benzoic Acid Hydrochloride](/img/structure/B577932.png)
